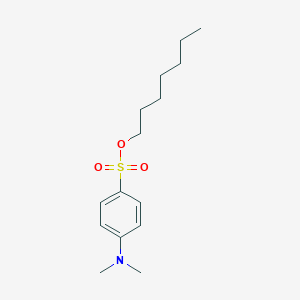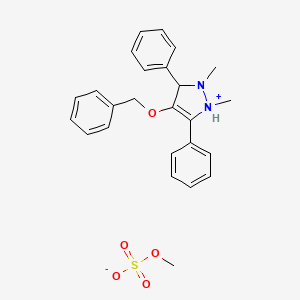
4',5-Dinitrobiphenyl-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5-Dinitrobiphenyl-2-amine is a biphenyl derivative characterized by the presence of two nitro groups and an amine groupThe dihedral angle between the benzene rings in this compound is approximately 52.84°, which influences its chemical behavior and interactions .
Vorbereitungsmethoden
The synthesis of 4’,5-Dinitrobiphenyl-2-amine typically involves the nitration of biphenyl derivatives followed by amination. One common method includes the nitration of biphenyl to introduce nitro groups at specific positions, followed by the reduction of these nitro groups to amines under controlled conditions. Industrial production methods often employ catalytic hydrogenation or metal-hydride reduction to achieve the desired amine product .
Analyse Chemischer Reaktionen
4’,5-Dinitrobiphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amines using reagents like hydrogen gas over a metal catalyst or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., platinum, palladium), and lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
4’,5-Dinitrobiphenyl-2-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4’,5-Dinitrobiphenyl-2-amine involves its interaction with molecular targets, primarily through its nitro and amine groups. These functional groups allow the compound to participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen bonds and interact with nucleophiles is well-documented .
Vergleich Mit ähnlichen Verbindungen
4’,5-Dinitrobiphenyl-2-amine can be compared with other biphenyl derivatives such as 4,4’-dinitro-[1,1’-biphenyl]-2-amine and 4,4’-dinitrobiphenyl. These compounds share similar structural features but differ in the positioning of nitro and amine groups, which affects their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
60366-47-4 |
|---|---|
Molekularformel |
C12H9N3O4 |
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
4-nitro-2-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H9N3O4/c13-12-6-5-10(15(18)19)7-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H,13H2 |
InChI-Schlüssel |
GQBSZHPWANIVQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)


![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)








![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)
